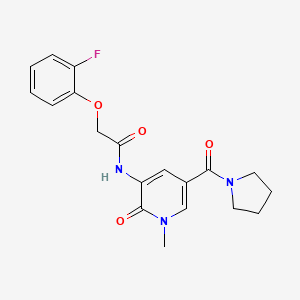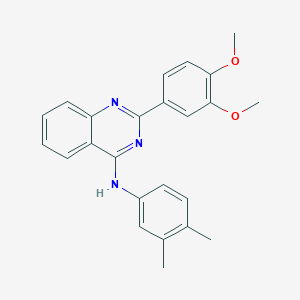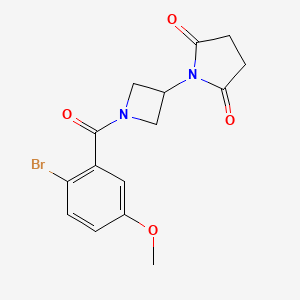
1-(1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “1-(1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic compound that contains several functional groups, including an azetidine ring, a pyrrolidine ring, a bromo group, a methoxy group, and a benzoyl group . Azetidine and pyrrolidine are both four-membered heterocyclic compounds, with azetidine containing a nitrogen atom and pyrrolidine containing two nitrogen atoms . These types of compounds are often found in pharmaceuticals and have been the subject of much research due to their potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine and pyrrolidine rings would likely contribute to the rigidity of the molecule, which could influence its interactions with biological targets . The bromo, methoxy, and benzoyl groups could also affect the molecule’s reactivity and polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing azetidine and pyrrolidine rings can participate in a variety of chemical reactions. These can include nucleophilic substitutions, electrophilic additions, and ring-opening reactions . The bromo group could potentially act as a leaving group in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to design compounds for treating human diseases. Key features include:
- Bioactive Molecules : Explore bioactive compounds with target selectivity involving pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Anticonvulsant Activity
The non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring positively affects anticonvulsant activity .
Heterocyclic Amino Acid Synthesis
Functionalized heterocyclic amino acids, including pyrrolidine derivatives, play a crucial role in drug development. For instance, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was synthesized via [3+2] cycloaddition .
Enantioselective Protein Binding
The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Pyrrolidine compounds can exhibit different binding modes to enantioselective proteins .
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Many azetidine and pyrrolidine derivatives exhibit biological activity by interacting with various enzymes, receptors, or other proteins in the body . The specific interactions would depend on the structure of the compound and the biological target .
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c1-22-10-2-3-12(16)11(6-10)15(21)17-7-9(8-17)18-13(19)4-5-14(18)20/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUQILOPLEFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)
![3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2742718.png)
![5-((3-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742719.png)
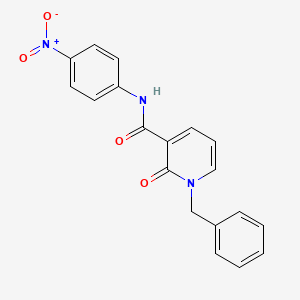
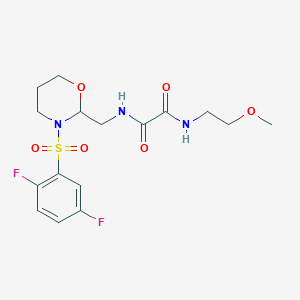
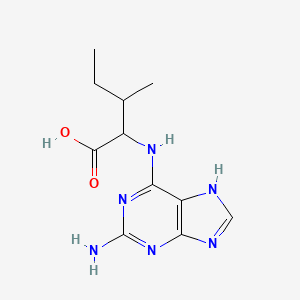
![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)
![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742733.png)
